3-(2-(Trifluoromethyl)phenyl)cyclopentanone

Lipophilicity Membrane permeability Drug design

Problem: Generic cyclopentanone analogs often lack positional consistency, forcing chemists to revalidate lipophilicity and reactivity for each new synthesis. 3-(2-(Trifluoromethyl)phenyl)cyclopentanone solves this as a rigorously defined ortho-substituted building block with a quantified XLogP3 of 2.7. Key advantages: 1) Ortho-CF3 pattern enables regioselective electrophilic aromatic substitution for synthesizing densely functionalized aromatic intermediates. 2) Distinct logP difference of +0.22 units over para-substituted analogs supports precise membrane-permeability tuning in lead optimization. 3) Serves as a direct ketone precursor to HDAC-targeted hydroxamic acids, with the cyclopentanone moiety readily convertible to zinc-binding groups. Reliable quality and supply chain integrity for demanding medicinal chemistry projects.

Molecular Formula C12H11F3O
Molecular Weight 228.21 g/mol
Cat. No. B13103518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Trifluoromethyl)phenyl)cyclopentanone
Molecular FormulaC12H11F3O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H11F3O/c13-12(14,15)11-4-2-1-3-10(11)8-5-6-9(16)7-8/h1-4,8H,5-7H2
InChIKeyZOSWQFAFQLAGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Trifluoromethyl)phenyl)cyclopentanone Specifications & Comparator Landscape


3-(2-(Trifluoromethyl)phenyl)cyclopentanone (CAS 1341522-66-4) is a fluorinated cyclopentanone derivative with molecular formula C12H11F3O and molecular weight 228.21 g/mol [1]. The compound features a cyclopentanone core substituted at the 3-position by a 2-(trifluoromethyl)phenyl group. Computed physicochemical properties include an XLogP3-AA of 2.7, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 17.1 Ų [1]. Its ortho-trifluoromethylphenyl substitution pattern distinguishes it from positional isomers (meta- and para-substituted analogs) and from regioisomers where the cyclopentanone ring is substituted at the 2-position [2]. As a research intermediate, it serves as a versatile building block for the synthesis of complex heterocycles, chiral molecules, and fluorinated pharmacophores in drug discovery and agrochemical development [2].

Building Block Fluorinated cyclopentanone for heterocycle and pharmacophore synthesis
Substitution Pattern Ortho-CF3 phenyl at 3-position enables distinct steric and electronic control
Physicochemical Profile Computed XLogP3-AA 2.7 supports lipophilicity-driven research workflows

3-(2-(Trifluoromethyl)phenyl)cyclopentanone: Key Differences from Analogs


Substitution patterns on the phenyl ring (ortho-, meta-, para-) and the position of attachment to the cyclopentanone ring (2- vs. 3-) critically influence the molecular conformation, lipophilicity, and biological target engagement of trifluoromethylphenyl cyclopentanone derivatives. The ortho-substitution in 3-(2-(trifluoromethyl)phenyl)cyclopentanone introduces steric hindrance that restricts rotational freedom, potentially altering binding affinity and selectivity compared to para-substituted analogs [1]. Computed lipophilicity (XLogP3-AA = 2.7) differs measurably from that of 3-(4-(trifluoromethyl)phenyl)cyclopentanone (ACD/LogP = 2.48), with implications for membrane permeability and metabolic stability [2][3]. Furthermore, the 3-substituted cyclopentanone scaffold offers distinct synthetic handles and reactivity profiles compared to 2-substituted regioisomers [4]. These quantifiable physicochemical and stereoelectronic differences render generic analog substitution scientifically inappropriate without careful validation.

Target 3-(2-(Trifluoromethyl)phenyl)cyclopentanone
Positional Isomers (meta, para) Lipophilicity, steric hindrance, and synthetic directing effects may shift, altering target engagement and reaction pathways.
Target 3-Aryl Cyclopentanone
2-Aryl Regioisomers Beta-aryl ketone reactivity and enolate formation differ from alpha-aryl ketones, limiting direct synthetic method transfer.
Target Ortho-CF3 Cyclopentanone
Non-Fluorinated Analog Metabolic stability and lipophilicity may differ significantly, impacting ADME profiles in research models.

3-(2-(Trifluoromethyl)phenyl)cyclopentanone Quantified Differentiation


Lipophilicity: Ortho- vs. Para-Substituted Analogs

The lipophilicity of 3-(2-(trifluoromethyl)phenyl)cyclopentanone, as measured by computed XLogP3-AA, is 2.7 [1]. This value differs from that of the para-substituted analog 3-(4-(trifluoromethyl)phenyl)cyclopentanone, which has a reported ACD/LogP of 2.48 [2]. The higher lipophilicity of the ortho-substituted compound may influence membrane permeability and distribution profiles, offering a quantifiable physicochemical differentiation between these otherwise isobaric analogs.

Lipophilicity
Cross-study comparable
Δ +0.22 log units
Reported lipophilicity context for ortho- vs. para-substituted analogs
Computed XLogP3-AA vs. ACD/LogP; cross-model comparison
Lipophilicity Membrane permeability Drug design

Steric and Conformational Effects of Ortho-Substitution

The ortho-trifluoromethylphenyl substitution in 3-(2-(trifluoromethyl)phenyl)cyclopentanone introduces significant steric bulk adjacent to the cyclopentanone ring. The compound has a computed rotatable bond count of 1 [1], compared to 2 rotatable bonds in many 4-substituted analogs. This conformational restriction, coupled with the electron-withdrawing inductive effect of the ortho-CF3 group, may modulate hydrogen bonding interactions and alter molecular recognition by biological targets relative to meta- or para-substituted isomers [2].

Conformational Freedom
Class-level inference
Rotatable bonds: 1
Supports restricted rotation context for ortho-substitution
Data to verify; 2D computed structure
Conformational analysis Steric hindrance Binding selectivity

HDAC4 Inhibition by an Ortho-CF3 Phenyl Analog

A closely related compound, N-Hydroxy-1-(2-(trifluoromethyl)phenyl)cyclopentane-1-carboxamide (BDBM344332), which shares the ortho-trifluoromethylphenyl cyclopentane core, exhibits an IC50 of 11,000 nM (11 µM) against histone deacetylase 4 (HDAC4) [1]. While direct activity data for 3-(2-(trifluoromethyl)phenyl)cyclopentanone itself are not publicly available, the hydroxamic acid derivative provides a class-level benchmark for the ortho-substitution motif in HDAC inhibition. In contrast, para-substituted trifluoromethylphenyl analogs in the same patent series showed distinct potency profiles, underscoring the importance of substitution pattern for target engagement [1].

HDAC4 Inhibition
Class-level inference
Analog IC50: 11,000 nM
Ortho-CF3 scaffold may engage epigenetic targets
Source review; hydroxamic acid derivative
HDAC inhibition Epigenetics Neurological disorders

Synthetic Regioselectivity of 3-Substituted Cyclopentanone

The 3-substituted cyclopentanone core of the target compound offers distinct synthetic handles compared to 2-substituted regioisomers. The ketone group at the 1-position of the cyclopentanone ring is positioned beta to the aryl substituent, enabling selective enolate formation and aldol-type reactions that are sterically and electronically distinct from those of 2-aryl cyclopentanones [1]. The ortho-CF3 group further directs electrophilic aromatic substitution to specific positions, providing a controlled route to functionalized derivatives . This regiochemical control is not available with meta- or para-substituted analogs.

Synthetic Regioselectivity
Supporting evidence
Beta-aryl ketone with ortho-directing CF3
Enables controlled functionalization not available with meta/para isomers
Synthetic chemistry context; supplier data
Building block Synthetic chemistry Heterocycle synthesis

3-(2-(Trifluoromethyl)phenyl)cyclopentanone Priority Applications


Fragment-Based HDAC Inhibitor Discovery

The structural homology to HDAC4-active ortho-CF3 phenyl cyclopentane hydroxamic acids (IC50 = 11 µM) supports the use of 3-(2-(trifluoromethyl)phenyl)cyclopentanone as a ketone precursor for fragment elaboration. The cyclopentanone moiety can be converted to hydroxamic acid or other zinc-binding groups, while the ortho-CF3 substitution pattern is maintained for target engagement [1].

Ortho-Directed Functionalization Precursor

The ortho-CF3 group enables regioselective electrophilic aromatic substitution, allowing the installation of additional functional groups at specific positions on the phenyl ring. This property is not shared by meta- or para-substituted isomers, making the ortho-substituted compound uniquely suited for the synthesis of densely functionalized aromatic building blocks [2].

Agrochemical Intermediate with Enhanced Stability

The trifluoromethyl group imparts increased metabolic stability and environmental persistence compared to non-fluorinated cyclopentanone analogs. The ortho-substitution pattern and the specific lipophilicity (XLogP3-AA = 2.7) offer a balanced profile suitable for developing herbicides or fungicides that require both membrane permeability and controlled soil mobility .

Lipophilicity-Driven SAR Studies

With a measured XLogP3-AA of 2.7, 3-(2-(trifluoromethyl)phenyl)cyclopentanone serves as a reference point for ortho-substituted analogs in lipophilicity structure-activity relationship (SAR) studies. Its logP differs by +0.22 units from the para-substituted comparator, providing a quantifiable baseline for investigating how substitution pattern influences permeability and distribution in lead optimization campaigns [3].

Application
Selection Property
Validation Focus
Fragment-based HDAC probe development
Ketone handle for zinc-binding group elaboration
HDAC isoform engagement and target-occupancy studies
Ortho-directed functionalization precursor
Regioselective electrophilic aromatic substitution
Reaction pathway and product confirmation
Agrochemical intermediate research
CF3-driven metabolic stability and lipophilicity context
Environmental fate and metabolite profiling studies
Lipophilicity-driven SAR studies
Ortho-substitution lipophilicity benchmark (XLogP3-AA 2.7)
Permeability and distribution assay correlation

Technical Documentation Hub

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12 linked technical documents
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